6-(3-iodo-1-methylpyrazol-4-yl)-1H-pyrimidin-2-one
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Overview
Description
6-(3-iodo-1-methylpyrazol-4-yl)-1H-pyrimidin-2-one is a heterocyclic compound that features both pyrazole and pyrimidine rings. This compound is of interest due to its potential applications in medicinal chemistry and drug discovery. The presence of iodine and methyl groups on the pyrazole ring, along with the pyrimidine moiety, provides unique chemical properties that can be exploited for various biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-iodo-1-methylpyrazol-4-yl)-1H-pyrimidin-2-one typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via a [3+2] cycloaddition reaction of N-isocyanoiminotriphenylphosphorane with terminal alkynes. This reaction is mediated by silver and offers mild conditions with broad substrate scope.
Methylation: Methylation of the pyrazole ring can be performed using methyl iodide in the presence of a base like potassium carbonate.
Formation of the Pyrimidine Ring: The pyrimidine ring can be constructed via a condensation reaction of appropriate aldehydes and amines, followed by cyclization.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
6-(3-iodo-1-methylpyrazol-4-yl)-1H-pyrimidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like Dess-Martin periodinane.
Reduction: Reduction can be achieved using hydride donors such as sodium borohydride.
Substitution: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Dess-Martin periodinane, bromine.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and alkoxides.
Major Products
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
6-(3-iodo-1-methylpyrazol-4-yl)-1H-pyrimidin-2-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-(3-iodo-1-methylpyrazol-4-yl)-1H-pyrimidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites . These interactions can lead to various biological effects, including apoptosis, cell cycle arrest, and anti-inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
1H-pyrazolo[3,4-b]pyridines: These compounds share a similar pyrazole-pyrimidine structure but differ in the substitution pattern.
Imidazole-containing compounds: These compounds have a similar heterocyclic structure but contain an imidazole ring instead of a pyrazole ring.
Uniqueness
6-(3-iodo-1-methylpyrazol-4-yl)-1H-pyrimidin-2-one is unique due to the presence of the iodine atom and the specific substitution pattern on the pyrazole ring. This provides distinct chemical properties and potential biological activities that are not observed in similar compounds .
Properties
Molecular Formula |
C8H7IN4O |
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Molecular Weight |
302.07 g/mol |
IUPAC Name |
6-(3-iodo-1-methylpyrazol-4-yl)-1H-pyrimidin-2-one |
InChI |
InChI=1S/C8H7IN4O/c1-13-4-5(7(9)12-13)6-2-3-10-8(14)11-6/h2-4H,1H3,(H,10,11,14) |
InChI Key |
UYYOAZXXHWPNHY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)I)C2=CC=NC(=O)N2 |
Origin of Product |
United States |
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